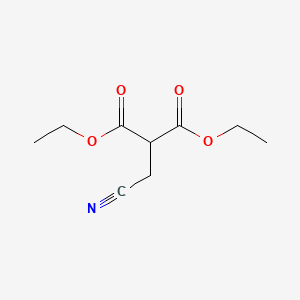

Diethyl 2-(cyanomethyl)malonate

Description

Contextualization of Malonate Esters as Versatile Synthetic Building Blocks

Malonate esters, particularly diethyl malonate, are cornerstone reagents in organic chemistry, prized for their role as versatile C2 synthons. The methylene (B1212753) group (-CH₂-) positioned between two carbonyl groups exhibits significant acidity (pKa ≈ 13 in DMSO for diethyl malonate). wikipedia.orglibretexts.org This enhanced acidity allows for easy deprotonation by common bases, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orgnist.gov

This nucleophilic enolate readily participates in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. nist.gov This sequence typically involves:

Enolate formation: Deprotonation of the α-carbon.

Alkylation: A nucleophilic substitution (SN2) reaction with an alkyl halide. libretexts.org

Hydrolysis and Decarboxylation: Treatment with acid and heat cleaves the ester groups and removes one carboxyl group as carbon dioxide, yielding a substituted acetic acid. nist.gov

This fundamental reactivity allows chemists to construct a vast array of carboxylic acids and their derivatives, making malonate esters indispensable tools for building molecular complexity from simple precursors. nist.gov Their utility extends to the synthesis of ketones, heterocyclic compounds, and a variety of medicinally relevant molecules. wikipedia.orgnist.gov

The Unique Reactivity Profile of the Cyanomethyl Moiety in Malonate Derivatives

The introduction of a cyanomethyl group at the α-position of diethyl malonate to form Diethyl 2-(cyanomethyl)malonate significantly enhances the compound's reactivity and synthetic potential. The presence of three potent electron-withdrawing groups—the two ester carbonyls and the cyano group (nitrile)—further acidifies the single remaining proton on the central carbon (the methine proton). This makes the formation of the corresponding carbanion even more facile, often achievable under milder basic conditions than those required for standard diethyl malonate.

This heightened reactivity makes this compound an excellent substrate for reactions requiring highly active methylene compounds, such as Knoevenagel condensations and Guareschi-Thorpe reactions for pyridine (B92270) synthesis. sigmaaldrich.comorgsyn.org Beyond the reactivity of the methine position, the compound offers a second reactive site: the nitrile functional group. The cyano group can be chemically transformed through various pathways, most importantly via reduction to an aminomethyl group. This transformation provides a route to complex structures such as γ-aminobutyric acid (GABA) and other specialized β-amino acids, which are valuable in medicinal chemistry. This dual reactivity—alkylation at the central carbon and transformation of the nitrile—marks this compound as a powerful trifunctionalized building block.

Historical Development and Evolution of Synthetic Applications of this compound

The synthetic utility of malonic esters has been recognized since the late 19th century, with the development of foundational reactions like the malonic ester synthesis and the Knoevenagel condensation (1894). Early work focused on the alkylation of diethyl malonate to produce substituted carboxylic acids. Over time, the scope of malonate chemistry expanded to include the synthesis of a wide range of substituted derivatives to access more complex and functionally diverse targets.

The specific preparation of this compound represents a key step in this evolution, providing a highly functionalized intermediate. A notable method for its synthesis involves the reaction of ethyl cyanoacetate (B8463686) with ethyl chloroformate in the presence of a base like anhydrous potassium carbonate. This approach creates the target molecule by adding a second ester group to the already active α-carbon of ethyl cyanoacetate. The development of methods to synthesize such trifunctionalized compounds opened new avenues for research, particularly in the preparation of complex amino acids and heterocyclic systems that were not readily accessible through simpler malonate precursors. The synthesis of its salts, for instance with tetraalkylammonium hydroxides, yields stable, non-hygroscopic reagents that are highly reactive for alkylation under neutral conditions.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound is centered on its application as a sophisticated building block for high-value chemical entities, particularly in the fields of medicinal chemistry and materials science. Its ability to serve as a precursor to complex amino acids is a significant area of investigation. For example, it has been successfully employed in the synthesis of GABA and a homologous series of 2-(aminomethyl)dicarboxylic acids (β²-amino acids) through a sequence of alkylation, decarboxylation, hydrolysis, and nitrile reduction. These resulting compounds have shown activity as inhibitors of enzymes involved in amino acid metabolism.

Furthermore, the high degree of functionalization makes this compound an ideal starting material for the synthesis of polysubstituted heterocyclic compounds. The combination of the active methine site and the versatile nitrile group allows for the construction of complex ring systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Future perspectives for this compound are tied to the increasing demand for stereochemically complex and functionally dense molecules. Its utility in creating chiral amino acids and as a partner in asymmetric catalysis could be further explored. As synthetic methodologies become more advanced, the unique reactivity of this compound will likely be exploited in novel cascade reactions and multicomponent strategies to build intricate molecular architectures with high efficiency.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Diethyl 2-(cyanomethyl)propanedioate |

| Synonyms | Diethyl cyanomalonate |

| CAS Number | 6802-76-2 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Appearance | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Density | Data not available in searched literature |

| Structure | NC-CH₂-CH(COOC₂H₅)₂ |

Note: Physical property data for this specific compound is limited in publicly available databases. The provided information is based on its chemical formula and available literature.

Key Synthetic Reactions of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | 1. Base (e.g., Bu₄N⁺OH⁻)2. Alkyl Halide (R-X) | Diethyl 2-alkyl-2-(cyanomethyl)malonate | |

| Nitrile Reduction | Reducing agent (e.g., H₂/Catalyst) | Diethyl 2-(aminomethyl)malonate derivatives | |

| Knoevenagel Condensation | Aldehyde/Ketone, Mild Base | α,β-unsaturated systems | sigmaaldrich.com |

| Guareschi-Thorpe Reaction | 1,3-Dicarbonyl, Ammonia (B1221849) Source | Substituted 2-pyridones | orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(cyanomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUWLWRKKFWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297460 | |

| Record name | Diethyl (cyanomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17109-93-2 | |

| Record name | 17109-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (cyanomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Cyanomethyl Malonate and Its Functionalized Analogues

Direct Synthetic Routes to Diethyl 2-(cyanomethyl)malonate

Direct synthetic strategies to this compound primarily involve the formation of the key carbon-carbon bond between the malonate framework and a cyanomethyl group. These methods include classical alkylation reactions and emerging multi-component strategies.

Alkylation Strategies from Diethyl Malonate Precursors

A cornerstone of malonic ester synthesis is the alkylation of the acidic α-hydrogen of diethyl malonate. libretexts.org This principle is effectively applied to the synthesis of this compound.

The most straightforward approach involves the deprotonation of diethyl malonate with a suitable base to form a nucleophilic enolate, which then undergoes a substitution reaction with a cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile. libretexts.orgsciencemadness.org The use of sodium ethoxide in ethanol (B145695) is a common practice for generating the malonate enolate. libretexts.orgsciencemadness.org The resulting enolate readily attacks the electrophilic carbon of the cyanomethyl halide, displacing the halide and forming the desired C-C bond.

A typical reaction involves the slow addition of diethyl malonate to a solution of sodium ethoxide in ethanol, followed by the introduction of the cyanomethyl halide. sciencemadness.org The reaction mixture is often heated to reflux to ensure completion. The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 12.6) allows for efficient enolate formation with alkoxide bases. libretexts.org

Table 1: Examples of Base-Mediated C-Alkylation of Diethyl Malonate

| Alkylating Agent | Base | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chloroacetonitrile | Sodium Ethoxide | Ethanol | Reflux | ~95% | researchgate.net |

| Bromoacetonitrile | Sodium Ethoxide | Ethanol | 50°C to reflux | - | sciencemadness.org |

Note: Yields can vary based on specific reaction parameters and scale.

The efficiency of the alkylation reaction can be significantly influenced by the choice of solvent, base, and temperature. While sodium ethoxide in ethanol is a traditional and effective combination, other systems have been explored to optimize yield, purity, and reaction time. libretexts.orgsciencemadness.org

Solvents: Besides ethanol, which is compatible with sodium ethoxide, other solvents like dimethylformamide (DMF) can be used, particularly with bases like potassium carbonate. nih.gov The choice of solvent can affect the solubility of the reactants and the reactivity of the nucleophile.

Bases: The selection of the base is critical. Using an alkoxide that matches the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate) is crucial to prevent transesterification, which can lead to a mixture of ester products. libretexts.org Weaker bases like potassium carbonate can also be employed, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the solid base and the liquid organic phase.

Temperature: The reaction temperature is a key parameter to control. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe. sciencemadness.org However, excessively high temperatures can lead to side reactions and decomposition. A study on the synthesis of a substituted malonate optimized the reaction temperature, along with other factors, using response surface methodology to achieve a high yield of 70.6%. spkx.net.cn

Multi-Component Reactions Towards this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient alternative to traditional stepwise synthesis. sci-hub.senih.gov While a direct one-pot synthesis of this compound from elementary precursors via an MCR is not prominently documented, related structures can be assembled through such strategies.

One relevant approach is the Knoevenagel condensation of an aldehyde with malononitrile (B47326), followed by a Michael addition of a malonate enolate. nih.gov In a hypothetical MCR for a functionalized analogue, an aldehyde could first react with malononitrile in the presence of a base to form an alkylidene malononitrile. This activated olefin could then in-situ undergo a Michael addition with the diethyl malonate enolate to generate a substituted this compound derivative. Such tandem Knoevenagel-Michael reactions are known to produce complex molecules in a single operation. nih.gov

Indirect Synthesis of this compound Motifs within Complex Architectures

Indirect methods involve the formation of the cyanomethyl malonate core as part of a larger molecular framework, often starting from precursors that already contain a portion of the desired structure.

Strategies Involving Cyanation Reactions on Activated Olefins to Form Substituted Cyanomethyl Malonates

A powerful indirect route to substituted diethyl 2-(cyanomethyl)malonates involves the conjugate addition of a cyanide source to an activated olefin, specifically a diethyl alkylidenemalonate. These precursors are readily accessible through the Knoevenagel condensation of aldehydes with diethyl malonate. researchgate.net

The Michael addition of a cyanide ion to a diethyl alkylidenemalonate, such as diethyl benzylidenemalonate, proceeds by the attack of the cyanide nucleophile at the β-carbon of the α,β-unsaturated system. This reaction effectively introduces the cyanomethyl group and generates a variety of substituted diethyl 2-(cyanomethyl)malonates. For instance, the reaction of diethyl benzylidenemalonate with potassium cyanide in ethanol, with the pH maintained between 10.5 and 11.5, yields diethyl 2-cyano-3-phenylsuccinate.

Table 2: Synthesis of Substituted Cyanomethyl Malonates via Cyanation of Activated Olefins

| Activated Olefin | Cyanide Source | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl benzylidenemalonate | Potassium Cyanide | Ethanol | Diethyl 2-cyano-3-phenylsuccinate | - | - |

Note: Specific yields are dependent on the substrate and reaction conditions.

This strategy is particularly valuable for creating analogues with substitution on the carbon atom adjacent to the cyano group, offering a versatile entry point to a wide range of functionalized this compound derivatives.

Palladium-Catalyzed Coupling Reactions for Cyanomethyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net While direct palladium-catalyzed cyanomethylation of diethyl malonate is not extensively documented, related transformations provide insight into the potential of this methodology.

Palladium catalysts, particularly those with sterically hindered phosphine (B1218219) ligands, have been successfully employed for the arylation of diethyl malonate. researchgate.netnih.gov These reactions typically involve the coupling of an aryl halide with the enolate of diethyl malonate. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the malonate enolate and subsequent reductive elimination to afford the C-C coupled product and regenerate the active catalyst. researchgate.net

Although direct cyanomethylation via this pathway is not a common example, a related domino reaction involving a Suzuki coupling-isoxazole fragmentation has been reported for the cyanomethylation of aryl halides. This suggests that with a suitable cyanomethylating agent and catalytic system, a similar transformation could potentially be applied to a pre-functionalized malonate derivative.

Furthermore, palladium complexes have been utilized in the carbonylation of ethyl chloroacetate (B1199739) to produce diethyl malonate, demonstrating the versatility of palladium in manipulating related C1 building blocks. researchgate.net Patents also describe the use of various palladium catalysts, such as dppbPdCl2 and dppePdCl2, for the synthesis of diethyl malonate itself. google.com These examples underscore the broad utility of palladium in the synthesis of malonic ester derivatives, even if direct cyanomethylation of the parent diethyl malonate remains a less-explored route.

Table 1: Examples of Palladium-Catalyzed Reactions on Malonate-Related Substrates

| Catalyst System | Substrates | Product Type | Reference |

| Pd(Ph3P)4 / Bu4NI | Ethyl chloroacetate, CO, Ethanol | Diethyl malonate | researchgate.net |

| Pd(dba)2 / DTBNpP | Aryl halides, Diethyl malonate | α-Aryl malonates | researchgate.net |

| dppbPdCl2 | Ethyl chloroacetate, CO, Ethanol | Diethyl malonate | google.com |

| dppePdCl2 | Ethyl chloroacetate, CO, Ethanol | Diethyl malonate | google.com |

This table presents examples of palladium-catalyzed syntheses of diethyl malonate and its arylated derivatives, illustrating the applicability of this catalytic approach to malonate chemistry.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound and its analogues can benefit significantly from the application of these principles.

Microwave-Assisted Synthetic Protocols for Malonate Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.org The application of microwave irradiation to the synthesis of malonate derivatives has been shown to be highly effective.

For instance, the alkylation of diethyl malonate can be efficiently performed under microwave conditions. researchgate.net Similarly, a microwave-assisted protocol for the α-arylation of diethyl malonate using a copper catalyst has been developed, demonstrating the broad applicability of this technology. researchgate.netarabjchem.org In this procedure, the coupling of aryl halides with diethyl malonate proceeds smoothly in short reaction times.

Table 2: Representative Conditions for Microwave-Assisted Synthesis of Diethyl Malonate Derivatives

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield | Reference |

| Benzylation | Diethyl malonate, Benzyl chloride | TEBAC | - | - | - | - | researchgate.net |

| Arylation | Diethyl malonate, Aryl halide | Cu(OTf)2, Picolinic acid / Cs2CO3 | Toluene | 90 | 30 min | High | researchgate.netarabjchem.org |

| Decarboxylation | Dialkylated malonic acids | None | Solvent-free | 180-190 | 3-10 min | High | scirp.orgresearchgate.net |

This interactive table showcases various microwave-assisted transformations involving diethyl malonate and its derivatives, highlighting the efficiency of this green chemistry technique.

Flow Chemistry Methodologies in the Synthesis of Cyanomethylated Compounds

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. These characteristics make it an attractive platform for the synthesis of fine chemicals like this compound.

Although a specific flow chemistry process for the synthesis of this compound has not been detailed in the reviewed literature, the principles of flow chemistry can be readily applied. A typical setup would involve pumping a solution of diethyl malonate and a base through a heated reactor coil, followed by the introduction of a stream containing the cyanomethylating agent. The reaction would proceed within the reactor, and the product stream would be collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. The inherent safety benefits of handling reactive intermediates in small volumes within a closed system are particularly advantageous.

Solvent-Free and Catalyst-Free Transformations

The elimination of volatile organic solvents and catalysts is a key goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several approaches to solvent-free and catalyst-free reactions have been explored for transformations related to diethyl malonate.

The malonic ester synthesis, a classical method for preparing substituted acetic acids, involves the alkylation of diethyl malonate. masterorganicchemistry.comwikipedia.orglibretexts.orgopenochem.orgorganic-chemistry.org This reaction is typically carried out with a base in a solvent, but under certain conditions, solvent-free approaches can be envisioned. For example, a Michael addition, which is mechanistically related to the alkylation step, can sometimes be performed without a solvent. A study on the aza-Michael addition of cyclohexylamine (B46788) to diethyl maleate (B1232345) under solvent- and catalyst-free conditions demonstrates the feasibility of such transformations. researchgate.net

Furthermore, microwave irradiation has been successfully used for the solvent- and catalyst-free decarboxylation of malonic acid derivatives, which are themselves prepared from diethyl malonate. scirp.orgresearchgate.net This indicates that high-energy input methods can promote reactions without the need for traditional solvents or catalysts. The cyanosilylation of carbonyl compounds has also been achieved under solvent-free conditions using a heterogeneous catalyst, showcasing another avenue for greener C-C bond formation. rsc.org These examples suggest that a solvent- and catalyst-free synthesis of this compound, likely via a Michael-type addition of a cyanide source to an appropriately activated malonate derivative, could be a viable and environmentally benign synthetic route.

Mechanistic Investigations and Reactivity Studies of Diethyl 2 Cyanomethyl Malonate

Probing the Acidity and Nucleophilicity of the Methylene (B1212753) Carbon

The carbon atom positioned between the two ester groups and adjacent to the cyanomethyl group is the heart of diethyl 2-(cyanomethyl)malonate's reactivity. The electron-withdrawing nature of the surrounding groups renders the protons on this methylene carbon significantly acidic, making it a ready substrate for deprotonation and subsequent reactions.

Enolate Formation and Reactivity

The acidity of the α-hydrogens in this compound (pKa ≈ 11 in DMSO) facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide. libretexts.orgwikipedia.org This enolate is a potent nucleophile, readily participating in a variety of bond-forming reactions. vaia.com

The alkylation of this enolate is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of substituents at the α-carbon. fiveable.me The reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide, forming a new carbon-carbon bond. libretexts.org The choice of base is crucial to avoid side reactions like hydrolysis or transesterification. wikipedia.org For instance, using sodium ethoxide in ethanol (B145695) ensures that even if the ethoxide attacks an ester group, the starting material is simply regenerated. wikipedia.org

The reactivity of the enolate extends beyond simple alkylation. It can react with a variety of other electrophiles, including epoxides and carbonyl compounds, undergoing nucleophilic addition reactions. vaia.comchegg.com In the case of epoxides, the attack generally occurs at the less sterically hindered carbon atom. vaia.com

A summary of representative alkylation reactions of this compound is presented below:

| Electrophile | Product | Reaction Type |

| Alkyl Halide | α-Alkyl-α-cyanomethylmalonic ester | SN2 Alkylation |

| Epoxide | γ-Hydroxy-α-cyanomethylmalonic ester | Nucleophilic Ring-Opening |

| Aldehyde/Ketone | β-Hydroxy-α-cyanomethylmalonic ester | Aldol-type Addition |

Michael Addition Pathways and Stereocontrol

The enolate of this compound is an excellent nucleophile for Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of 1,5-dicarbonyl compounds and their derivatives.

The stereochemical outcome of the Michael addition can often be controlled, leading to the formation of specific stereoisomers. This is a critical aspect in the synthesis of complex, biologically active molecules. The use of chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, has proven to be highly effective in achieving high enantioselectivity in the Michael addition of diethyl malonate to various acceptors like chalcones and nitroolefins. rsc.orgmetu.edu.tr These catalysts often operate through a dual-activation mechanism, where one part of the catalyst acts as a base to deprotonate the malonate, while another part, often a hydrogen-bond donor like a thiourea (B124793) or squaramide group, activates the electrophile. metu.edu.trmdpi.com

The scope of Michael acceptors is broad and includes α,β-unsaturated ketones, esters, and nitro compounds. researchgate.netmetu.edu.tr For example, the reaction with trans-β-nitrostyrene in the presence of a bifunctional 2-aminoDMAP/urea organocatalyst can yield the corresponding adduct with high enantiomeric excess. metu.edu.tr

| Michael Acceptor | Catalyst Type | Stereochemical Outcome |

| Chalcones | Cinchona alkaloid-derived thiourea | High enantioselectivity rsc.org |

| Nitroolefins | Bifunctional 2-aminoDMAP/urea | High enantioselectivity metu.edu.tr |

| 2-Cyclopenten-1-one | Shibasaki Ga-Na-BINOL complex | High enantioselectivity nih.gov |

C-Acylation Reactions and Scope

While less common than alkylation, the C-acylation of this compound provides a direct route to β-keto dicarbonyl compounds. This transformation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride. acs.org The use of magnesium chloride and a tertiary amine base has been reported to facilitate this reaction. acs.org

The scope of the acylation reaction allows for the introduction of various acyl groups, further expanding the synthetic utility of this versatile building block. chemicalbook.com The resulting products, such as diethyl 2-(phenylacetyl)malonate, are valuable intermediates in their own right, possessing multiple reactive sites for further functionalization. chemicalbook.com

More recently, copper-catalyzed methods have been developed for the α-arylation of diethyl malonate, which can be considered a form of C-acylation with an aromatic partner. nih.gov These reactions often employ a ligand and a base, such as cesium carbonate, and offer a mild and general route to α-aryl malonates with good functional group tolerance. nih.gov Heterogeneous bases like barium hydroxide (B78521) have also been shown to be effective in promoting the α-arylation of diethyl malonate. researchgate.net

Transformations Involving the Ester Functionalities

The two ethyl ester groups of this compound are not mere spectators in its chemical transformations. They can be selectively hydrolyzed, transesterified, or removed entirely through decarboxylation, providing access to a different class of compounds.

Decarboxylation Mechanisms and Applications

One of the most significant transformations of malonic esters is their ability to undergo hydrolysis followed by decarboxylation. libretexts.org This sequence provides a powerful method for the synthesis of carboxylic acids. libretexts.org The process involves the hydrolysis of both ester groups to form a malonic acid derivative. libretexts.org

Upon heating, β-keto acids and malonic acids readily lose a molecule of carbon dioxide. libretexts.orgyoutube.com The mechanism for the decarboxylation of malonic acid itself proceeds through a cyclic, six-membered transition state, where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol and carbon dioxide. youtube.com Tautomerization of the enol then yields the final carboxylic acid product. libretexts.org

This decarboxylation is a key step in the malonic ester synthesis, a classic method for preparing substituted acetic acids. libretexts.org A newer approach involves a direct double decarboxylation of malonic acid derivatives using organic photoredox catalysis, offering a convenient way to use dimethyl malonate as a methylene synthon. nih.gov

However, the decarboxylation of substituted malonic acids can sometimes be challenging. For instance, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate to the corresponding dicarboxylic acid were unsuccessful, as the compound readily underwent decarboxylation to form 2-(perfluorophenyl)acetic acid under both acidic and basic conditions. beilstein-journals.orgbeilstein-journals.org

Hydrolysis and Transesterification Studies

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. stackexchange.com However, the conditions must be carefully controlled to avoid undesired side reactions, such as decarboxylation. beilstein-journals.orgbeilstein-journals.org For example, vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of aqueous hydrobromic acid and acetic acid at reflux led directly to the decarboxylated product. beilstein-journals.orgbeilstein-journals.org

In some cases, selective hydrolysis of one ester group can be achieved. A study on a complex derivative of diethyl malonate, JTT-130, revealed a novel hydrolytic mechanism involving the initial hydrolysis of one of the ethyl ester groups, followed by a decarboxylative fragmentation. nih.gov This contrasts with the direct hydrolytic cleavage of the ester linkage observed in a related analogue. nih.gov

Transesterification, the exchange of the alkoxy group of an ester, is another important reaction of this compound. This can be catalyzed by either acid or base. For instance, the continuous transesterification of dimethyl malonate to diethyl malonate has been achieved in high yields. google.com It is crucial to use an alkoxide base corresponding to the alcohol solvent to prevent scrambling of the ester groups via transesterification during enolate formation for alkylation reactions. wikipedia.org

Reactivity of the Nitrile Moiety

The nitrile (C≡N) group in this compound is a versatile functional group that can undergo a variety of chemical transformations, serving as a key site for molecular elaboration.

The carbon-nitrogen triple bond of the nitrile can be reduced to form either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. wikipedia.orgchemguide.co.uk

Reduction to Primary Amines: Catalytic hydrogenation is an economical method for producing primary amines from nitriles. wikipedia.org This process typically involves hydrogen gas (H₂) and a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.uk The reaction with LiAlH₄ is typically carried out in an ether solvent, followed by an acidic workup to yield the amine. chemguide.co.ukyoutube.com Other reagents, such as ammonia (B1221849) borane, have also been employed for this transformation. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of the nitrile group to an aldehyde requires more controlled conditions to prevent over-reduction to the amine. A common and effective reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed during aqueous workup to produce the aldehyde. wikipedia.org Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Table 1: Reagents for the Reduction of the Nitrile Moiety

| Target Product | Reagent(s) | General Conditions |

|---|---|---|

| Primary Amine (R-CH₂NH₂) | Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated temperature and pressure wikipedia.org |

| Primary Amine (R-CH₂NH₂) | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by acid workup chemguide.co.uk |

| Aldehyde (R-CHO) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature, followed by aqueous workup wikipedia.orgyoutube.com |

| Aldehyde (R-CHO) | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Stephen aldehyde synthesis wikipedia.org |

The structural unit of this compound, containing both an active methylene group and a nitrile, is a valuable precursor for synthesizing various heterocyclic compounds, particularly six-membered rings like pyridones and quinolones. nih.gov Malonate derivatives are known to react with 1,3-dinucleophiles in cyclocondensation reactions to afford these "malonyl heterocycles". nih.gov

For instance, the reaction of N-substituted cyanoacetamides with reagents like diethyl 2-(ethoxymethylene)malonate can lead to the formation of substituted 3-cyano-2-pyridones. umich.eduarkat-usa.orgresearchgate.net Similarly, cyanoacetamide derivatives can react with compounds like acetylacetone (B45752) in the presence of a base to yield 3-cyano-2-pyridone structures. sciforum.net These syntheses highlight the utility of the cyanoacetyl moiety, which is present in this compound, as a versatile building block for nitrogen-containing heterocycles. The synthesis of quinolines has also been achieved through the manganese(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates, which can be prepared from diethyl malonate. nii.ac.jp

Advanced Mechanistic Studies

In-depth studies have provided a greater understanding of the reaction mechanisms involving malonate derivatives, including their participation in radical chemistry and metal-catalyzed cross-coupling reactions.

Malonate derivatives can participate in free-radical reactions. The relative reactivity of various malonate-related compounds in radical-induced additions to alkenes, such as oct-1-ene, has been investigated. In these studies, ethyl cyanoacetate (B8463686), a compound structurally similar to this compound, was found to be significantly more reactive than diethyl malonate itself. researcher.life This suggests that the electron-withdrawing nitrile group enhances the reactivity of the adjacent C-H bond towards radical abstraction. The relative reactivity of ethyl cyanoacetate was determined to be 12.2 times that of diethyl malonate (which was set as the baseline at 1.0). researcher.life This high reactivity makes such compounds effective partners in radical additions. Modern approaches using visible light photocatalysis can also generate radicals from related substrates for use in synthesis. nih.gov

Table 2: Relative Reactivity of Malonyl Derivatives in Radical Addition to Oct-1-ene

| Compound | Relative Reactivity (Diethyl Malonate = 1.0) |

|---|---|

| Ethyl Cyanoacetate | 12.2 researcher.life |

| Ethyl Acetoacetate | 2.9 researcher.life |

| Acetylacetone | 1.7 researcher.life |

| Diethyl Malonate | 1.0 researcher.life |

The copper-catalyzed α-arylation of active methylene compounds like diethyl malonate is a powerful method for forming carbon-carbon bonds. organic-chemistry.org Mechanistic studies have revealed that these reactions proceed through key copper(I) enolate intermediates. nih.gov The process, often referred to as a Hurtley-type reaction, has been significantly improved by using copper(I) catalysts with various ancillary ligands, such as 2-phenylphenol (B1666276) or 2-picolinic acid, which allow the reaction to proceed under milder conditions, even at room temperature. organic-chemistry.orgnih.govcapes.gov.bracs.org

Detailed investigations indicate that the catalytic cycle involves a C-bound Cu(I) enolate complex. nih.govberkeley.edu This species is proposed to react with an aryl halide (e.g., iodobenzene) via oxidative addition, forming a transient aryl-Cu(III) intermediate. berkeley.edu Subsequent reductive elimination from this intermediate yields the α-arylated product and regenerates the active Cu(I) catalyst. organic-chemistry.org The synthesis and isolation of phenanthroline-ligated Cu(I) enolate complexes of diethyl malonate and ethyl cyanoacetate have provided direct evidence for these intermediates. nih.gov Kinetic studies on these isolated complexes confirmed they are competent to be on the catalytic pathway. nih.gov

Table 3: Examples of Copper-Catalyzed α-Arylation of Malonates

| Malonate | Aryl Halide | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | Iodobenzene | 5 mol% CuI, 10 mol% 2-Phenylphenol | Cs₂CO₃, 70 °C | Good | organic-chemistry.orgacs.org |

| Diethyl Malonate | Iodobenzene | 5 mol% CuI, 10 mol% 2-Picolinic Acid | Cs₂CO₃, Dioxane, 70 °C | 95% | acs.org |

| Diethyl Malonate | Bromobenzene | 10 mol% CuI, 20 mol% 2-Picolinic Acid | Cs₂CO₃, Dioxane, Reflux | 82% | acs.org |

| Ethyl Cyanoacetate | Iodobenzene | Cu(I) enolate complex, phenanthroline | DMSO, 25 °C | 86% | nih.gov |

Applications of Diethyl 2 Cyanomethyl Malonate in Complex Molecular Synthesis

Role as a Precursor in Natural Product Total Synthesis

While the application of diethyl malonate and its simpler derivatives is widespread in the total synthesis of natural products, the specific use of Diethyl 2-(cyanomethyl)malonate offers unique advantages in the construction and functionalization of complex scaffolds.

The malonate portion of this compound serves as a classical C3 synthon, enabling the formation of new carbon-carbon bonds through alkylation and acylation reactions. The presence of the cyanomethyl group, however, introduces additional reactivity and stereochemical considerations. In the context of natural product synthesis, this allows for the creation of highly functionalized carbon chains and ring systems. For instance, the active methylene (B1212753) group can be deprotonated and reacted with various electrophiles to extend carbon chains, which can then be further manipulated to form the core structures of alkaloids and terpenoids. The electron-withdrawing nature of the adjacent cyano and ester groups enhances the acidity of the α-proton, facilitating these crucial bond-forming reactions under relatively mild conditions.

The cyanomethyl group is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other groups in the later stages of a synthetic sequence. This "late-stage functionalization" is a powerful strategy that allows for the introduction of chemical diversity and the installation of key functionalities present in the final natural product target.

The nitrile functionality can be:

Reduced to a primary amine (-CH₂NH₂), which is a common feature in many alkaloids and can be crucial for biological activity. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), providing another avenue for modifying the molecular structure and properties.

This ability to convert the cyanomethyl group into other essential functionalities late in the synthesis provides chemists with significant flexibility in their synthetic design.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a key starting material for the synthesis of various pharmaceutical and agrochemical intermediates.

Gabapentinoids are a class of drugs used to treat neuropathic pain and certain types of seizures. A notable example is Mirogabalin, which features a complex bicyclic γ-amino acid scaffold. The synthesis of Mirogabalin and related structures highlights the utility of cyanated malonate intermediates.

In a key synthetic approach, a bicyclic ketone undergoes a Knoevenagel condensation with a malonate ester, such as diethyl malonate, to form an alkylidene malonate. researchgate.netchemrxiv.org This intermediate is then subjected to a stereoselective 1,4-addition of a cyanide source, such as lithioacetonitrile. researchgate.netchemrxiv.org This reaction sequence effectively constructs the core structure containing the crucial cyanomethyl group attached to a malonate diester, a structure directly related to this compound.

The subsequent steps in the synthesis of Mirogabalin involve the manipulation of the functional groups introduced by the cyanated malonate precursor. These transformations typically include hydrolysis of the ester groups and reduction of the nitrile to a primary amine, ultimately yielding the final γ-amino acid structure. chemrxiv.org

| Reaction Step | Description | Key Reagents |

| Knoevenagel Condensation | Reaction of a bicyclic ketone with diethyl malonate to form an alkylidene malonate. | Diethyl malonate, TiCl₄ |

| 1,4-Addition | Stereoselective addition of a cyanide source to the alkylidene malonate. | Lithioacetonitrile |

| Functional Group Transformation | Hydrolysis of esters and reduction of the nitrile to form the final gabapentinoid structure. | KOH, H₂, Sponge Cobalt |

This synthetic strategy underscores the importance of the cyanomethyl malonate framework in accessing the complex and stereochemically rich architecture of modern pharmaceuticals like Mirogabalin.

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a vast number of pharmaceuticals and agrochemicals. Diethyl malonate and its derivatives are classic precursors for the synthesis of the pyrimidine (B1678525) core through condensation reactions with urea, guanidine, or amidines. google.comkyushu-u.ac.jp

The presence of the cyanomethyl group in this compound allows for the synthesis of pyrimidines with a reactive handle at the 5-position. The general reaction involves the cyclocondensation of the malonate component with a dinucleophile like guanidine. The resulting 2-amino-4,6-dihydroxypyrimidine (B16511) will bear a cyanomethyl substituent at the 5-position, which can be further functionalized. This provides a direct route to a variety of substituted pyrimidines that are of interest in drug discovery.

Furthermore, the reactivity of the cyanomethyl group can be harnessed to construct fused heterocyclic systems. For example, intramolecular cyclization reactions involving the nitrile and one of the ester groups, or reactions with external reagents, can lead to the formation of bicyclic structures such as furopyrimidines, which are also prevalent in bioactive molecules.

While specific applications in the synthesis of RNA cleavage reagents are not widely documented for this compound itself, the parent compound, diethyl malonate, has been utilized in the creation of functional molecules such as fluorescent probes. For instance, a turn-on chemical probe for detecting hydrazine (B178648) was developed by reacting 6-hydroxy-2-naphthaldehyde (B1303687) with diethyl malonate. nih.gov This demonstrates the potential of malonate derivatives to serve as scaffolds for functional materials.

The introduction of a cyanomethyl group offers a potential site for further modification or for influencing the electronic properties of such functional molecules. The versatility of the nitrile group allows for its conversion into various other functionalities, which could be used to tune the properties of dyes, sensors, or other materials for specific high-tech applications.

Contributions to Materials Science and Specialty Chemicals

The unique chemical structure of this compound, featuring a reactive methylene group, two ester functionalities, and a nitrile group, makes it a valuable intermediate in the fields of materials science and the production of specialty chemicals. Its ability to participate in a variety of chemical transformations allows for the synthesis of complex molecules with tailored properties.

Precursors for Polymer Monomers and Functional Materials

While direct polymerization of this compound is not extensively documented in publicly available research, the broader class of malonic esters, such as diethyl malonate and dimethyl malonate, are recognized for their role as precursors and monomers in polymerization processes. chemicalbook.com The presence of the two ester groups allows for polycondensation reactions, typically with diols, to form polyesters.

Research has demonstrated the synthesis of aliphatic hyperbranched polyesters using diethyl malonate as a key building block. nanotheranosticlab.comresearchgate.net These dendritic macromolecules exhibit unique properties, including a highly functionalized globular shape, which makes them suitable for applications in drug delivery and other biomedical fields. nanotheranosticlab.com Similarly, linear polyesters have been synthesized from dimethyl malonate through enzyme-catalyzed processes under solvent-free conditions, highlighting a move towards more sustainable polymer production. nih.gov The resulting malonate-based polyesters have shown potential as effective metal chelators. nih.gov

Given that this compound shares the same diester functionality, it can be inferred that it could also serve as a monomer for the synthesis of specialized polyesters. The introduction of the cyanomethyl group onto the polymer backbone would be expected to impart unique functionalities to the resulting material, such as altered polarity, thermal stability, and potential for post-polymerization modification of the nitrile group. The nitrile group could, for example, be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for cross-linking or for grafting other molecules onto the polymer chain.

A related compound, Diethyl bis(2-cyanoethyl)malonate, is synthesized via the cyanoethylation of diethyl malonate, a process involving the reaction of diethyl malonate with acrylonitrile (B1666552). This highlights a pathway where the cyano functionality is incorporated into a malonate structure, which can then act as a building block for more complex molecules.

Table 1: Examples of Polymers Derived from Malonate Esters

| Monomer(s) | Polymer Type | Key Findings |

| Diethyl malonate and AB2/AB3 monomers | Aliphatic Hyperbranched Polyester | Synthesis of high molecular weight polymers with potential for irreversible molecular encapsulation, relevant for drug delivery. nanotheranosticlab.comresearchgate.net |

| Dimethyl malonate and various diols | Linear Polyester | Enzyme-catalyzed synthesis under solvent-free conditions, producing polymers with metal-chelating properties. nih.gov |

Applications in Fine Chemical Manufacturing

The reactivity of this compound makes it a versatile building block in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of the active methylene group, flanked by two electron-withdrawing ester groups, allows for facile alkylation and acylation reactions. Furthermore, the cyano group can be transformed into other functional groups, such as amines or carboxylic acids, expanding its synthetic utility.

While specific examples detailing the use of this compound are not always explicitly differentiated from other malonates in the literature, the applications of closely related compounds provide strong indications of its potential. For instance, Diethyl bis(2-cyanoethyl)malonate is described as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its cyanoethyl groups enhance reactivity, making it suitable for creating complex molecules through substitution and condensation reactions. This related compound has been used as a precursor for anti-cancer agents and in the synthesis of pesticides and herbicides.

The broader family of malonic esters is widely used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and specialty chemicals. nih.gov The reaction of substituted malonates with dinucleophiles is a common strategy for constructing these ring systems. nih.gov Given its reactive sites, this compound is a potential precursor for a variety of heterocyclic structures.

Furthermore, diethyl malonate itself is a well-established starting material for a range of pharmaceuticals, including the vasodilator Naftidrofuryl and the antiepileptic drug Vigabatrin. wikipedia.org It is also used in the production of pesticides like sethoxydim. wikipedia.org The introduction of a cyanomethyl group, as in this compound, provides an additional reactive handle that can be used to build more complex and potentially more potent or selective active ingredients.

A related compound, Diethyl 2-(2-cyanopropan-2-yl)malonate, is explicitly mentioned for its use as a pharmaceutical intermediate and in the synthesis of fine chemicals, reagents, pesticides, and dyes. This further supports the role of cyanated malonate esters in the fine chemical industry.

Spectroscopic Characterization and Structural Elucidation of Diethyl 2 Cyanomethyl Malonate and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously establishing the connectivity of atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for Diethyl bis(2-cyanoethyl)malonate nih.gov

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (Ethyl) | Triplet | |

| -CH₂- (Ethyl) | Quartet | |

| -CH₂- (Cyanoethyl) | Triplet | |

| -CH₂-C≡N | Triplet |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for Diethyl bis(2-cyanoethyl)malonate nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| -C H₃ (Ethyl) | |

| -C H₂- (Ethyl) | |

| -C H₂- (Cyanoethyl) | |

| -C H₂-C≡N | |

| C ≡N | |

| C =O (Ester) | |

| Quaternary C (Malonate) |

Note: Specific chemical shift values are dependent on the solvent and the spectrometer frequency.

These tables illustrate the type of data obtained from 1D NMR. Advanced 2D NMR would further connect these signals, solidifying the structural assignment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For Diethyl 2-(cyanomethyl)malonate, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₁₁NO₄, by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound and its derivatives is characterized by specific fragmentation pathways that provide structural information. A detailed study on 2-substituted diethyl malonate derivatives reveals that a major fragmentation pathway involves the loss of the malonate moiety. mdpi.com The fragmentation is highly dependent on the nature of the substituent at the C2 position. mdpi.com

For Diethyl 2-(2-cyanoethyl)malonate, the NIST WebBook provides mass spectral data. nist.gov Analysis of its fragmentation would likely show initial loss of fragments such as the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73). The presence of the cyanoethyl group would also lead to characteristic fragmentation patterns.

Table 3: Key Fragmentation Ions in the Mass Spectra of Substituted Diethyl Malonates mdpi.com

| Precursor Ion | Fragmentation | Resulting Ion (m/z) |

| Molecular Ion (M⁺) | Loss of malonate moiety | [M - 159]⁺ |

| Malonate Fragment | Loss of an ethyl group | 85 |

| Malonate Fragment | Loss of an ethoxy group | 115 |

The study of these patterns is crucial for identifying unknown malonate derivatives and for understanding their chemical stability under ionization conditions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound itself is not publicly available, the crystal structure of a derivative, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, has been reported. This analysis revealed a monoclinic crystal system with specific cell parameters and showed the presence of intermolecular O-H···O hydrogen bonds, which lead to the formation of one-dimensional chains in the solid state.

The study of such derivatives provides a model for understanding the potential solid-state packing and intermolecular interactions that could be present in crystalline forms of this compound. The conformation of the diethyl malonate core and the orientation of the substituent groups are key features that can be elucidated.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) and ester (C=O and C-O) functional groups. The C≡N stretching vibration typically appears in the region of 2200-2300 cm⁻¹. The ester carbonyl (C=O) stretching vibration is expected to be a strong band in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region.

The NIST WebBook provides the gas-phase IR spectrum for Diethyl 2-(2-cyanoethyl)-malonate. nist.gov Similarly, PubChem lists the IR and Raman spectral data for Diethyl bis(2-cyanoethyl)malonate. nih.gov

Table 4: Characteristic Infrared Absorption Bands for Diethyl bis(2-cyanoethyl)malonate nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2250 |

| C=O (Ester) | Stretching | ~1740 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C-O (Ester) | Stretching | 1000-1300 |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C≡N stretch and the C-C backbone of the molecule, complementing the information obtained from IR spectroscopy.

Computational Chemistry and Theoretical Modeling of Diethyl 2 Cyanomethyl Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic properties of chemical systems. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like Diethyl 2-(cyanomethyl)malonate. nih.gov DFT calculations focus on the electron density to derive key molecular properties and reactivity descriptors. mdpi.com

Detailed research findings from DFT studies on related malonate structures provide a framework for understanding this compound. For instance, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G* or 6-311++G(d,p), to optimize the molecular geometry and compute electronic parameters. jocpr.comresearchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic α-carbon and hydrogens, indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for Malonate-Type Structures Note: These values are illustrative, based on published data for similar compounds, and actual values for this compound would require specific calculation.

| Parameter | Description | Representative Value Range |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -9.0 to -11.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.0 to 10.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of flexible molecules like this compound and detail their interactions with the surrounding environment. nih.govmdpi.com

For this compound, the presence of several single bonds allows for considerable conformational freedom. The two ethyl ester groups and the cyanomethyl group can rotate, leading to various spatial arrangements (conformers). MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. This is crucial as the molecule's conformation can significantly influence its reactivity and physical properties.

Furthermore, MD simulations provide atomic-level insights into intermolecular interactions. nih.gov By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze how the molecule interacts with its neighbors. These interactions include:

Hydrogen Bonding: The carbonyl oxygens and the cyano nitrogen can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: Resulting from the molecule's permanent dipole moment, these forces influence its orientation relative to other polar molecules.

Table 2: Potential Intermolecular Interactions of this compound Studied by MD

| Interaction Type | Potential Interacting Groups on this compound | Potential Partner Molecules |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Cyano Nitrogen (C≡N) | Water, Alcohols, Amines |

| Dipole-Dipole | Ester groups (-COOEt), Cyano group (-CN) | Other polar molecules, Solvents |

| Van der Waals | Entire molecule, especially alkyl chains | All molecules |

Mechanistic Pathways Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the intermediate steps and the high-energy transition states that connect reactants, intermediates, and products. Computational chemistry, particularly using DFT, allows for the location and characterization of these transition states. nih.gov

For reactions involving this compound, such as its alkylation, hydrolysis, or participation in Knoevenagel condensations, transition state calculations can elucidate the step-by-step pathway. This process involves mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. This value is critical for predicting the reaction rate. Furthermore, thermodynamic properties such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) for the reaction can be calculated to determine its spontaneity and whether it is exothermic or endothermic. jocpr.comresearchgate.net Comparing the activation energies for different possible pathways allows researchers to predict the most likely reaction mechanism. nih.gov

Table 3: Parameters from a Hypothetical Transition State Calculation for a Reaction of this compound Note: This table is illustrative of the data obtained from such a study.

| Reaction Coordinate | Parameter | Calculated Value (Illustrative) |

| Reactants → Transition State | Activation Energy (Ea) | 15 - 25 kcal/mol |

| Reactants → Products | Enthalpy of Reaction (ΔH) | -10 kcal/mol (Exothermic) |

| Reactants → Products | Free Energy of Reaction (ΔG) | -12 kcal/mol (Spontaneous) |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov For derivatives of this compound, QSAR models could be developed to predict properties like antifungal activity, herbicidal effects, or specific reaction rates. mdpi.com

The development of a QSAR model involves several steps:

Data Set Assembly: A series of this compound derivatives is synthesized, and their biological activity or property of interest is experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Validation: The model's predictive power is tested on an external set of compounds not used in its development.

Molecular descriptors used in QSAR can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Table 4: Examples of Molecular Descriptors for QSAR Studies on this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, Reactivity |

| Steric | Molar Volume | Molecular size and bulk |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener Index | Molecular branching and compactness |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Diethyl 2-(cyanomethyl)malonate Transformations

The future of synthetic chemistry for compounds like this compound lies in the development of highly efficient and selective catalytic systems. While traditional base-catalyzed reactions are common, emerging research points towards the adoption of more sophisticated catalytic methods.

Organocatalysis: Asymmetric organocatalysis has shown promise for related malonic esters. For instance, L-proline has been effectively used as a chiral catalyst in the Michael addition of diethyl malonate to acrylonitrile (B1666552) to produce diethyl bis(2-cyanoethyl)malonate with a significant enantiomeric excess. Future research will likely explore similar organocatalytic systems for asymmetric transformations of this compound, enabling the synthesis of chiral molecules with potential applications in pharmacology. Another area of exploration is the use of novel organocatalysts like bispidines, which have been investigated for the Michael addition of diethyl malonate to β-nitrostyrene.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Lipases, such as immobilized Candida antarctica lipase (B570770) B (iCaLB), have been successfully employed in the solventless, enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate. rsc.orgnih.govrsc.orgresearchgate.net This opens a promising avenue for future research into the biocatalytic transformations of this compound. Investigating the compatibility of various enzymes with the cyanomethyl group could lead to the development of novel biodegradable polymers and other functional materials under green and sustainable conditions. rsc.orgnih.govrsc.orgresearchgate.net

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid discovery and optimization of new molecules has spurred the integration of chemical synthesis with automated and high-throughput platforms. While specific applications involving this compound are not yet widely reported, this represents a significant future direction.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The future will likely see the adaptation of reactions involving this compound to flow chemistry setups. This could lead to more efficient and reproducible syntheses of its derivatives, minimizing reaction times and waste generation.

High-Throughput Experimentation (HTE): HTE, coupled with laboratory automation, allows for the rapid screening of a wide range of reaction conditions and catalysts. This approach will be invaluable for optimizing transformations of this compound and for discovering new reactions and products. The ability to perform parallel experiments on a microscale will accelerate the development of novel synthetic methodologies.

Exploration of New Chemical Space and Undiscovered Reactivity Modes

The unique combination of a reactive methylene (B1212753) group, two ester functionalities, and a cyanomethyl substituent makes this compound a versatile precursor for exploring new chemical space.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, adhering to the principles of green chemistry by reducing waste and improving atom economy. semanticscholar.orgnih.gov The parent compound, diethyl malonate, is extensively used in MCRs to synthesize a variety of heterocyclic compounds. sodium-methoxide.net Future research is expected to increasingly incorporate this compound into MCRs. The presence of the cyanomethyl group provides an additional point for diversification, potentially leading to the discovery of novel molecular scaffolds with interesting biological activities. For instance, its use in the synthesis of highly functionalized pyridines, chromenes, and other heterocyclic systems is an area ripe for exploration. semanticscholar.orgmdpi.com

Novel Reactivity: The reactivity of the cyanomethyl group itself can be further exploited. While it is often used as a precursor to aminomethyl or carboxymethyl groups, future research could focus on its participation in cycloaddition reactions or as a directing group in C-H activation reactions. Exploring its reactivity under photocatalytic or electrocatalytic conditions could also unveil new synthetic pathways.

Contribution to Sustainable Chemistry through Innovative Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the future use of this compound will be heavily influenced by this trend.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for sustainable organic synthesis, often proceeding under mild conditions without the need for harsh reagents. Recent studies have demonstrated the use of near-infrared cyanine-based photocatalysts for organic transformations and the visible-light-induced functionalization of various organic molecules. researchgate.netconicet.gov.ar The development of photocatalytic methods for the synthesis and transformation of this compound is a key future direction. This could involve photocatalytic C-H functionalization, trifluoromethylation, or the generation of radical intermediates for subsequent reactions, all under environmentally benign conditions. conicet.gov.ar

Green Solvents and Solvent-Free Reactions: The use of sustainable solvents is a cornerstone of green chemistry. Research into multicomponent reactions has highlighted the use of dimethyl sulfoxide (B87167) (DMSO) as a recyclable and non-toxic solvent. semanticscholar.org Furthermore, the enzymatic synthesis of malonate polyesters has been achieved under solventless conditions. rsc.orgnih.govrsc.orgresearchgate.net Future work on this compound will likely focus on adopting similar strategies to minimize the use of volatile and hazardous organic solvents.

Atom Economy: The inherent structure of this compound makes it an excellent substrate for reactions that maximize atom economy, such as condensation and addition reactions, where most of the atoms of the reactants are incorporated into the final product. Future research will continue to leverage this property in the design of efficient and sustainable synthetic routes.

Q & A

Q. How do solvent polarity and catalyst loading influence reaction efficiency in malonate-based cross-couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.